3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol
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Overview
Description
The compound “3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol” is a chemical substance with the CAS Number: 866155-07-9 . It has a molecular weight of 275.14 . It is typically in solid form .
Molecular Structure Analysis
The molecular structure of “3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol” can be represented by the linear formula C11H15BrO3 . The InChI code for this compound is 1S/C11H15BrO3/c1-11(14,7-13)8-15-6-9-4-2-3-5-10(9)12/h2-5,13-14H,6-8H2,1H3 .Scientific Research Applications
Novel Protecting Groups for Boronic Acids
A novel boronic acid protecting group, "1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol)," was developed, highlighting its efficiency in both protection and deprotection processes under mild conditions with quantitative conversions. This research demonstrates the utility of similar compounds in synthetic chemistry, particularly in the context of boronic acid manipulation, which is crucial for the synthesis of various pharmaceuticals and fine chemicals (Jun Yan, Shan Jin, & B. Wang, 2005).
Antibacterial Compounds from Marine Sources
Research on bromophenols, structurally similar to "3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol," isolated from the marine red alga "Rhodomela confervoides," has shown promising antibacterial properties. These compounds exhibit moderate to high activity against several bacterial strains, indicating their potential as leads for developing new antibacterial agents (N. Xu et al., 2003).
Chemical Structure Analysis
The crystal structure analysis of "metobromuron," a phenylurea herbicide featuring a bromophenyl group, provides insight into the molecular geometry and intermolecular interactions, such as hydrogen bonding and weak C—H⋯π interactions. This research is vital for understanding the physicochemical properties and stability of similar compounds (Gihaeng Kang et al., 2015).
Natural Product Synthesis and Modification
The synthesis of naturally occurring bromophenol derivatives from "Rhodomela confervoides" and their structural elucidation through spectroscopic methods, including NMR and MS, underscores the importance of such compounds in medicinal chemistry and natural product synthesis. Although some derivatives showed no activity against human cancer cell lines and microorganisms, the methodology and structural insights provide a valuable foundation for future drug discovery efforts (Jielu Zhao et al., 2004).
Coordination Compounds for Material Science
The formation of coordination compounds with copper(II) using substituted "3-{[(2-hydroxyphenyl)methylidene]amino}propane-1,2-diols" showcases the potential of these compounds in material science, particularly in creating novel coordination polymers or metal-organic frameworks with unique properties (A. Gulea et al., 2013).
Safety and Hazards
The safety data sheet for a related compound, “2-Bromo-2-methylpropane”, indicates that it is a highly flammable liquid and vapor. It is advised to keep away from heat, sparks, open flames, and hot surfaces. If it comes into contact with skin or hair, it is recommended to take off immediately all contaminated clothing and rinse skin with water . Similar precautions may apply to “3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol”, but specific safety data for this compound is not available in the search results.
properties
IUPAC Name |
3-[(2-bromophenyl)methoxy]-2-methylpropane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO3/c1-11(14,7-13)8-15-6-9-4-2-3-5-10(9)12/h2-5,13-14H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVLCJVPWSZLCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(COCC1=CC=CC=C1Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol |
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